molecular formula C30H34N8O2 B12461730 N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide

N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide

Cat. No.: B12461730
M. Wt: 538.6 g/mol
InChI Key: UYUVEBNOSNXFHE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide typically involves multiple steps, including the formation of the triazinyl core and the subsequent attachment of the acetylamino and phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazinyl derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its triazinyl core provides stability and reactivity, while the acetylamino and phenyl groups offer opportunities for further functionalization and biological activity.

Properties

Molecular Formula

C30H34N8O2

Molecular Weight

538.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]propanamide

InChI

InChI=1S/C30H34N8O2/c1-17-11-18(2)14-25(13-17)34-29-36-28(37-30(38-29)35-26-15-19(3)12-20(4)16-26)31-21(5)27(40)33-24-9-7-23(8-10-24)32-22(6)39/h7-16,21H,1-6H3,(H,32,39)(H,33,40)(H3,31,34,35,36,37,38)

InChI Key

UYUVEBNOSNXFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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